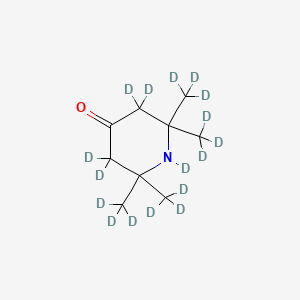
1-(Hydroxymethyl)cyclopropanol
Overview
Description
1-(Hydroxymethyl)cyclopropanol is a chemical compound with the CAS Number: 42082-92-8 . It has a molecular weight of 88.11 and its IUPAC name is 1-(hydroxymethyl)cyclopropanol .
Synthesis Analysis
The synthesis of cyclopropanols like 1-(Hydroxymethyl)cyclopropanol often involves reactions with carbenes or carbenoids . For example, the titanium (IV)isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide can form 1-substituted cyclopropanols in high yields . Another method involves the addition of diverse organometallic reagents to 1-phenylsulfonylcyclopropanols .Molecular Structure Analysis
The InChI code for 1-(Hydroxymethyl)cyclopropanol is 1S/C4H8O2/c5-3-4(6)1-2-4/h5-6H,1-3H2 . This indicates that the molecule consists of 4 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
1-(Hydroxymethyl)cyclopropanol is an oil at room temperature . It has a storage temperature of -10 degrees Celsius .Scientific Research Applications
Organic Synthesis
1-(Hydroxymethyl)cyclopropanol serves as a versatile building block in organic synthesis due to its strained cyclopropane ring, which imparts unique reactivity. It’s used in the synthesis of more complex molecules through reactions like ring-opening, which can lead to a variety of functionalized compounds .
Medicinal Chemistry
In medicinal chemistry, this compound’s reactivity is harnessed to create novel pharmaceuticals. Its incorporation into drug molecules can improve their metabolic stability and alter their interaction with biological targets, potentially leading to new treatments .
Materials Science
The unique properties of cyclopropane derivatives like 1-(Hydroxymethyl)cyclopropanol are exploited in materials science. They can be polymerized or co-polymerized to form materials with desirable mechanical and thermal properties .
Drug Development
Cyclopropane-containing compounds are increasingly important in drug development. They are often used to synthesize key intermediates and active pharmaceutical ingredients due to their three-dimensional structure, which can enhance drug efficacy .
Biochemistry
In biochemistry, cyclopropane motifs are found in many natural products with biological activity. The synthesis and study of these motifs, including 1-(Hydroxymethyl)cyclopropanol, help in understanding and mimicking the biological processes they are involved in .
Industrial Uses
While specific industrial uses of 1-(Hydroxymethyl)cyclopropanol are not widely documented, cyclopropane derivatives are generally used in the synthesis of various industrial chemicals due to their reactivity and ability to form stable bonds under a range of conditions .
Safety And Hazards
The safety information for 1-(Hydroxymethyl)cyclopropanol includes several hazard statements: H226, H302, H319 . These indicate that the compound is flammable (H226), harmful if swallowed (H302), and causes serious eye irritation (H319) . Precautionary measures include avoiding ignition sources (P210), keeping the container tightly closed (P233), and wearing protective gloves/eye protection (P280) .
Future Directions
While specific future directions for 1-(Hydroxymethyl)cyclopropanol are not available, research into cyclopropanols and related compounds continues to be an active area of study. For instance, one study improved access to cyclopropanol by developing a route from highly available, cyclopropyl methyl ketone . This suggests that new synthetic routes and applications for 1-(Hydroxymethyl)cyclopropanol and similar compounds may be discovered in the future.
properties
IUPAC Name |
1-(hydroxymethyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-4(6)1-2-4/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUXQVIOQVIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579145 | |
| Record name | 1-(Hydroxymethyl)cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)cyclopropanol | |
CAS RN |
42082-92-8 | |
| Record name | 1-(Hydroxymethyl)cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)cyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















